α-Ethyl-α-(1-demethylethyl)-Verapamil Hydrochloride α-Ethyl-α-(1-demethylethyl)-Verapamil Hydrochloride
Brand Name: Vulcanchem
CAS No.: 190850-49-8
VCID: VC0104650
InChI: InChI=1S/C26H36N2O4.ClH/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5;/h9-12,17-18H,7-8,13-16H2,1-6H3;1H
SMILES: CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Molecular Formula: C26H37ClN2O4
Molecular Weight: 477.042

α-Ethyl-α-(1-demethylethyl)-Verapamil Hydrochloride

CAS No.: 190850-49-8

Reference Standards

VCID: VC0104650

Molecular Formula: C26H37ClN2O4

Molecular Weight: 477.042

α-Ethyl-α-(1-demethylethyl)-Verapamil Hydrochloride - 190850-49-8

CAS No. 190850-49-8
Product Name α-Ethyl-α-(1-demethylethyl)-Verapamil Hydrochloride
Molecular Formula C26H37ClN2O4
Molecular Weight 477.042
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride
Standard InChI InChI=1S/C26H36N2O4.ClH/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5;/h9-12,17-18H,7-8,13-16H2,1-6H3;1H
Standard InChIKey GXSNJQVFIBEXRJ-UHFFFAOYSA-N
SMILES CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Synonyms α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-α-ethyl-3,4-dimethoxy-benzeneacetonitrile Monohydrochloride; Verapamil Impurity H
PubChem Compound 129318326
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator